2-chloro-N-[2-(diethylamino)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide
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Overview
Description
2-chloro-N-[2-(diethylamino)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a pyridine ring, a carboxamide group, and several substituents such as chlorine, diethylamino, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(diethylamino)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a variety of methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the Carboxamide Group: The carboxamide group is introduced via the reaction of the pyridine derivative with an appropriate amine, such as diethylamine, under conditions that facilitate amide bond formation.
Substitution Reactions: The chlorine and trifluoromethyl groups are typically introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using reagents like thionyl chloride, while trifluoromethylation can be performed using reagents such as trifluoromethyl iodide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The chlorine atom in the pyridine ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydride, and a polar aprotic solvent like dimethylformamide.
Major Products
Oxidation: N-oxides of the diethylamino group.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it could interact with biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Materials Science: Its unique electronic properties, due to the trifluoromethyl and diethylamino groups, could make it useful in the development of organic electronic materials.
Chemical Biology: The compound can be used as a probe to study biological pathways and mechanisms due to its ability to interact with specific proteins or enzymes.
Mechanism of Action
The mechanism by which 2-chloro-N-[2-(diethylamino)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide exerts its effects would depend on its specific application. In medicinal chemistry, it might act by binding to a particular enzyme or receptor, thereby modulating its activity. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the diethylamino group can improve solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide: Similar structure but with dimethylamino instead of diethylamino.
2-chloro-N-[2-(diethylamino)-5-(methyl)phenyl]pyridine-4-carboxamide: Similar structure but with a methyl group instead of trifluoromethyl.
Uniqueness
The presence of the trifluoromethyl group in 2-chloro-N-[2-(diethylamino)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide is particularly noteworthy as it can significantly influence the compound’s lipophilicity, metabolic stability, and binding interactions, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-chloro-N-[2-(diethylamino)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClF3N3O/c1-3-24(4-2)14-6-5-12(17(19,20)21)10-13(14)23-16(25)11-7-8-22-15(18)9-11/h5-10H,3-4H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLBKGZCROGPPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=CC(=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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